N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide and related compounds often involves multiple steps, including the reaction of benzene sulfonyl chloride with various electrophiles in the presence of bases such as sodium hydride and solvents like N,N-dimethyl formamide. These processes yield a series of N-substituted benzene sulfonamide derivatives through the intermediacy of sulfonyl chlorides and amines (Fatima et al., 2013). Additionally, the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines under catalyst-free conditions has been shown to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing a method for the direct synthesis of sulfonamide derivatives (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamides, including this compound, is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted by various functional groups. The structural elucidation of these compounds typically employs spectroscopic techniques such as 1H NMR, EI-MS, and IR spectroscopy, providing insights into the complex molecular architecture and confirming the presence of specific substituents (Fatima et al., 2013).
Chemical Reactions and Properties
Sulfonamide derivatives, including N-isopropyl variants, participate in a wide range of chemical reactions. These reactions include substitution reactions where sulfonate groups are replaced by various nucleophiles, leading to the formation of derivatives with different substituents attached to the aromatic ring (Bakke et al., 2003). Such reactivity underscores the chemical versatility of sulfonamide compounds.
Scientific Research Applications
Synthesis and Characterization
Compounds related to N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide are synthesized for their potential applications in various fields of chemistry and biology. The process involves the reaction of specific sulfonyl chlorides with amines or anisoles, yielding sulfonamide or benzamide derivatives. These compounds are characterized using spectroscopic techniques like NMR and mass spectrometry, which confirm their structures and purity. Such detailed synthesis and characterization are crucial for developing compounds with desired properties and biological activities (Fatima et al., 2013).
properties
IUPAC Name |
2-methoxy-5-(1-phenylethylsulfamoyl)-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(2)20-19(22)17-12-16(10-11-18(17)25-4)26(23,24)21-14(3)15-8-6-5-7-9-15/h5-14,21H,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBLSLFGKPBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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